molecular formula C₂₄H₃₀K₂O₁₁S B048407 beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt CAS No. 99156-45-3

beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt

Cat. No.: B048407
CAS No.: 99156-45-3
M. Wt: 567.7 g/mol
InChI Key: VNSWOHHNKXNEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is a high-purity, research-grade chemical standard of a significant double-conjugated metabolite of 17β-estradiol (E2). This compound is a salt form of the free acid, featuring a glucuronic acid moiety at the C3 position and a sulfate group at the C17 position of the estradiol backbone. It serves as a critical analytical standard in metabolomics and pharmacokinetic studies, enabling the precise quantification and investigation of estrogen metabolism pathways. As a representative double conjugate, it is particularly valuable for researching the complex interplay of phase II metabolism, including the activities of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Furthermore, its defined structure makes it an essential tool for studying the transport properties of conjugated steroids and for use as a non-cholestatic regioisomer in comparative studies with other estrogen glucuronides, such as the cholestatic E2-17G. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

InChI

InChI=1S/C24H32O11S.K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSWOHHNKXNEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585146
Record name PUBCHEM_16219309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99156-45-3
Record name PUBCHEM_16219309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sodium Borohydride Reduction of Estrone

Estrone (45 g) is dissolved in methanol (225 mL) and treated with sodium hydroxide (7.32 g in 36 mL water) to form a clear solution. The mixture is cooled to -10°C, and an alkaline sodium borohydride solution (4.4 g NaBH₄ in 3.328 g NaOH/18 mL water) is added dropwise over 2 hours. The reaction is monitored via HPLC, which confirms >99% conversion to 17β-estradiol. Acidification with 10% HCl precipitates crude estradiol, yielding 45 g with 99.14% purity and 0.64% 17α-estradiol impurity.

Recrystallization for Enhanced Purity

Crude estradiol is recrystallized using 5% aqueous isopropyl alcohol (540 mL) under reflux. Cooling to 0°C yields 42 g of purified estradiol (82.2% yield) with 99.8% purity and 0.07% 17α-estradiol. This step ensures a high-purity core structure for subsequent derivatization.

The introduction of a beta-D-glucuronide group at position 3 follows enzymatic or chemical conjugation pathways.

Enzymatic Glucuronidation

As described in PubMed (), UDP-glucuronosyltransferase (UGT) enzymes in the liver catalyze the transfer of glucuronic acid to estradiol’s 3-hydroxyl group. While this method is biologically relevant, in-vitro chemical synthesis is preferred for scalability.

Chemical Conjugation Using Activated Glucuronic Acid

Patent WO2001068074A2 () outlines methods for conjugating estrogens with glucuronic acid. For estradiol, the 3-hydroxyl group is activated using a protected glucuronyl donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-D-glucuronate) in the presence of silver oxide. Reaction in anhydrous dimethylformamide (DMF) at 50°C for 12 hours yields the protected glucuronide, which is deacetylated using sodium methoxide to produce estradiol 3-glucuronide.

Key Parameters:

  • Solvent: DMF or acetonitrile

  • Temperature: 50–60°C

  • Yield: ~75–80% after purification via silica gel chromatography.

Sulfation at Position 17

Selective sulfation of the 17β-hydroxyl group requires protection of the 3-glucuronide moiety during the reaction.

Protection-Deprotection Strategy

  • Protection of 3-Glucuronide: The glucuronide’s hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) chloride in pyridine.

  • Sulfation: The 17β-hydroxyl group is treated with sulfur trioxide-pyridine complex in dichloromethane at 0°C for 2 hours.

  • Deprotection: TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Sulfation Efficiency

HPLC analysis (as per) confirms >90% sulfation at position 17, with minimal (<5%) sulfation at other positions. Mobile phases for analysis include 0.9 mM tetrabutylammonium hydroxide (TBAH) and acetonitrile-methanol mixtures (26.5:4 v/v).

Formation of the Dipotassium Salt

The sulfate and glucuronide groups are neutralized with potassium hydroxide to form the dipotassium salt.

Neutralization Protocol

  • The sulfated-glucuronidated estradiol is dissolved in deionized water.

  • Potassium hydroxide (2 eq) is added dropwise at pH 7–8.

  • The solution is lyophilized to yield the dipotassium salt as a white powder.

Purity Data:

  • Final product purity: >95% (HPLC,)

  • Moisture content: <5% (Karl Fischer titration).

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Patent WO2001068074A2 () specifies an HPLC method for analyzing conjugated estrogens:

  • Column: C18, 4.6 × 250 mm, 5 μm

  • Mobile Phase: 30.5% organic diluent (acetonitrile:methanol, 26.5:4) and 69.5% aqueous buffer (50 mM potassium phosphate, pH 3.0)

  • Detection: UV at 215 nm.

Recrystallization for Industrial-Scale Purification

Crude product is recrystallized from 5% aqueous isopropyl alcohol, achieving 99.8% purity with <0.1% 17α-estradiol impurity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, replacing it with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted estradiol derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Significance

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is primarily involved in the metabolism of estradiol. It serves as a detoxified form of estradiol, which can be reactivated by gut microbiota, particularly through the action of beta-glucuronidase enzymes present in the intestines. This reactivation is crucial for maintaining estrogen levels in the body and can influence various physiological processes .

Pharmacokinetics and Metabolism Studies

This compound is frequently used in studies examining the metabolic pathways of estrogens. Research has demonstrated that it can be metabolized back to active estradiol forms by gut microbiota, which highlights its importance in understanding estrogen bioavailability and pharmacokinetics .

Toxicology

This compound is utilized in toxicological studies to evaluate the effects of estrogenic compounds on human health. Its role as a conjugated metabolite helps researchers assess the potential risks associated with exposure to environmental estrogens and endocrine disruptors .

Cancer Research

The compound has been implicated in cancer research, particularly concerning breast cancer. Studies have shown that metabolites of estradiol, including glucuronides, can influence tumor initiation and progression through their interaction with estrogen receptors and modulation of estrogen signaling pathways .

Case Studies

StudyObjectiveFindings
In vitro metabolism study Investigate the metabolism of estradiol using isolated hepatocytesIdentified multiple metabolites including glucuronides; demonstrated rapid metabolism of estradiol into various conjugates, emphasizing the role of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate as a significant metabolite .
Gut microbiome analysis Analyze the reactivation of estrogen glucuronides by gut microbesFound that certain bacterial enzymes efficiently reactivate this compound back to estradiol, indicating its potential impact on hormonal balance and health outcomes .
Estrogenic activity assessment Evaluate the estrogenic activity of various metabolitesThe reactivated forms showed significant estrogenic activity, underscoring the importance of glucuronidation in regulating estradiol's effects within the body .

Mechanism of Action

The mechanism of action of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves its interaction with estrogen receptors. Upon administration, the compound is hydrolyzed to release active estradiol, which then binds to estrogen receptors in target tissues. This binding activates the receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Estrogen Conjugates

Structural and Functional Differences

Key structural analogs include:

Estradiol-17β-D-glucuronide (E217G) : Glucuronide at the 17-position (D-ring), sulfate-free.

Estradiol-3-glucuronide (E23G) : Glucuronide at the 3-position (A-ring), sulfate-free.

Estradiol-3-sulfate (E2-3S) : Sulfate at the 3-position, glucuronide-free.

Table 1: Structural and Functional Comparison
Compound Conjugation Sites CAS Number Cholestatic Activity Key Transporters Solubility (mg/mL)
β-Estradiol 3-gluc 17-sulfate* 3-gluc, 17-sulfate 10392-35-5 Non-cholestatic UDP-GT, sulfotransferases PBS: 10; DMF: 0.5; DMSO: 5
E217G 17-gluc 15087-02-2 Cholestatic MRP2, OATP Water: 50
E23G 3-gluc N/A Non-cholestatic Unknown Similar to E217G
E2-3S 3-sulfate 481-97-0 Non-cholestatic Sulfatases Water: High

*Primary compound of interest.

Cholestatic Activity and Hepatotoxicity

  • E217G : Causes dose-dependent cholestasis in rats and monkeys by inhibiting bile acid-independent flow and interacting with MRP2 transporters . A dose of 11 µmol/kg inhibits bile flow by 65–70% within 30 minutes .
  • β-Estradiol 3-gluc 17-sulfate: No cholestatic effects observed at equimolar doses (11 µmol/kg) . It is metabolized into non-toxic derivatives, such as estradiol-3-sulfate-17-glucuronide, which may even exhibit choleretic properties .
  • E23G : Unlike E217G, lacks cholestatic activity due to A-ring glucuronidation, which prevents interaction with bile transporters .
Table 2: In Vivo Effects in Rats (11 µmol/kg Dose)
Parameter E217G β-Estradiol 3-gluc 17-sulfate E23G
Bile Flow Inhibition 65–70% 0% 0%
Biliary Excretion (%) 79% Predominant metabolite N/A
MRP2 Dependence Yes No No

Transport and Metabolic Pathways

  • E217G : Substrate for MRP2 and OATP transporters, enabling biliary excretion and hepatotoxicity . Competes with LTC4 (leukotriene) for MRP2 binding (Kᵢ = 22 µM) .
  • β-Estradiol 3-gluc 17-sulfate: Primarily excreted via UDP-glucuronosyltransferases (UDP-GT) and sulfotransferases. Not transported by MRP2, reducing cholestatic risk .
  • E2-3S : Converted back to free estradiol by sulfatases, enabling endocrine activity .

Key Research Findings

Positional Isomerism Dictates Toxicity: D-ring glucuronidation (E217G) is critical for MRP2-mediated cholestasis, while A-ring conjugates (e.g., β-Estradiol 3-gluc 17-sulfate) are non-toxic .

Species-Specific Effects: E217G induces cholestasis in both rodents and non-human primates, highlighting conserved transport mechanisms .

Metabolic Fate : β-Estradiol 3-gluc 17-sulfate is a terminal metabolite excreted in urine, unlike E217G, which undergoes enterohepatic recirculation .

Biological Activity

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is a significant metabolite of estradiol, an essential hormone involved in various physiological processes. This compound plays a crucial role in the regulation of estrogenic activity and has implications in both normal physiology and pathological conditions. This article delves into its biological activity, mechanisms of action, and related research findings.

Overview of Beta-Estradiol 3-(Beta-D-Glucuronide) 17-Sulfate

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate is a conjugated form of estradiol, which enhances its solubility and facilitates its excretion. The compound is formed through the enzymatic processes of glucuronidation and sulfation, primarily in the liver, involving UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .

Biological Activity

1. Estrogenic Effects:
Beta-estradiol and its conjugates exhibit estrogenic activity, influencing various tissues including reproductive organs, brain, and bone. The glucuronidated form can be converted back to active estradiol by sulfatase enzymes, particularly in target tissues such as the brain . This conversion is crucial for maintaining local estrogen levels during different physiological states, such as pregnancy.

2. Regulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis:
Research indicates that estradiol-3-sulfate can stimulate the HPA axis in ovine models, suggesting that sulfoconjugated estrogens may play a role in fetal development and stress responses . Infusion studies demonstrated dose-dependent increases in HPA axis activity correlating with elevated levels of estradiol-3-sulfate.

3. Hepatic Disposition:
The hepatic clearance mechanisms for beta-estradiol glucuronides involve transport proteins like organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Studies using sandwich-cultured human hepatocytes revealed that beta-estradiol 3-glucuronide has significant biliary excretion rates, emphasizing its role in liver metabolism . The balance between biliary excretion and basolateral efflux is crucial for maintaining systemic estrogen levels.

Table 1: Summary of Key Research Findings

StudyFocusFindings
Mottino et al., 2002Hepatic dispositionCharacterized the clearance of estradiol-17β-glucuronide; highlighted the role of MRP2 in biliary excretion.
Miszczuk et al., 2018Estrogen metabolismInvestigated the impact of glucuronidation on estrogen bioavailability; suggested that conjugated forms can be reactivated in target tissues.
Vallejo et al., 2006Bile acid accumulationShowed that increased intrahepatic bile acids are linked to estradiol-17β-glucuronide administration.

Case Study: Estradiol-3-Sulfate and Fetal Development

A study on fetal sheep demonstrated that infusion of estradiol-3-sulfate resulted in increased concentrations of the hormone in fetal plasma, leading to enhanced HPA axis activity. This suggests that sulfoconjugated estrogens may play a vital role in fetal neuroendocrine development .

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Binding: The compound can bind to estrogen receptors (ERα and ERβ), although its affinity may differ from unconjugated estrogens.
  • Deconjugation: Enzymes such as steroid sulfatases can convert sulfated forms back to active estrogens, allowing for localized effects where needed .
  • Transport Dynamics: The interaction with hepatic transporters affects its systemic availability and influences pharmacokinetics.

Q & A

What is the structural and functional significance of dual conjugation (glucuronide at C3 and sulfate at C17) in this compound?

Answer:
The dual conjugation of β-estradiol at positions C3 (glucuronide) and C17 (sulfate) significantly alters its physicochemical and pharmacological properties. The glucuronide group enhances water solubility, facilitating renal and biliary excretion, while the sulfate group introduces a strong anionic charge that increases affinity for organic anion transporters (e.g., oatp and MRP2) . This conjugation reduces hormonal activity by preventing receptor binding, making it a non-active metabolite critical for elimination. Structural analysis via SMILES strings and InChI keys confirms the spatial arrangement of these groups, which is essential for transporter recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt
Reactant of Route 2
beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.